N'-[(1E)-1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide
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Overview
Description
N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE typically involves the condensation of 4-chloroacetophenone with 4-methoxybenzenesulfonohydrazide. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions in a suitable solvent like methanol . The reaction proceeds through the formation of an imine intermediate, which then undergoes further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its sulfonohydrazide moiety can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine: Similar in structure but lacks the methoxy group.
N’-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide: Similar but has a methyl group instead of a methoxy group.
Uniqueness
N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-METHOXY-1-BENZENESULFONOHYDRAZIDE is unique due to the presence of both the methoxy and chlorophenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O3S |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11(12-3-5-13(16)6-4-12)17-18-22(19,20)15-9-7-14(21-2)8-10-15/h3-10,18H,1-2H3/b17-11+ |
InChI Key |
YPMKTVSMBAIMGE-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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